molecular formula C23H43N5O5 B12523607 L-Leucyl-L-prolyl-L-leucyl-L-lysine CAS No. 798540-37-1

L-Leucyl-L-prolyl-L-leucyl-L-lysine

Cat. No.: B12523607
CAS No.: 798540-37-1
M. Wt: 469.6 g/mol
InChI Key: YINKWMLVSYEKTK-VJANTYMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-prolyl-L-leucyl-L-lysine is a tetrapeptide composed of the amino acids leucine, proline, and lysine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine, potentially altering the peptide’s activity.

    Reduction: Reduction reactions can be used to break disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

    Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups.

Scientific Research Applications

L-Leucyl-L-prolyl-L-leucyl-L-lysine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain pathogens by binding to key enzymes or receptors, thereby disrupting their normal function. Molecular docking studies have shown that this peptide can interact with proteins like FAD glucose dehydrogenase and dihydrofolate reductase, leading to growth inhibition of pathogens .

Comparison with Similar Compounds

L-Leucyl-L-prolyl-L-leucyl-L-lysine can be compared with other similar peptides such as:

These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

CAS No.

798540-37-1

Molecular Formula

C23H43N5O5

Molecular Weight

469.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H43N5O5/c1-14(2)12-16(25)22(31)28-11-7-9-19(28)21(30)27-18(13-15(3)4)20(29)26-17(23(32)33)8-5-6-10-24/h14-19H,5-13,24-25H2,1-4H3,(H,26,29)(H,27,30)(H,32,33)/t16-,17-,18-,19-/m0/s1

InChI Key

YINKWMLVSYEKTK-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.